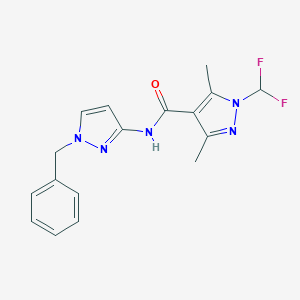![molecular formula C19H23N3O5S B279850 ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases.
Mechanism of Action
Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate works by inhibiting ATP citrate lyase (ACL), an enzyme that is involved in the biosynthesis of fatty acids and cholesterol. By inhibiting ACL, this compound reduces the production of fatty acids and cholesterol in the liver, leading to a decrease in LDL-C levels and an increase in HDL-C levels. This compound also activates AMP-activated protein kinase (AMPK), a metabolic regulator that plays a key role in energy homeostasis and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. These include a reduction in LDL-C levels, an increase in HDL-C levels, a decrease in triglyceride levels, and an improvement in lipid profiles. This compound has also been shown to have anti-inflammatory and anti-atherosclerotic effects, as well as cardioprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate is its specificity for ACL inhibition, which makes it a promising drug candidate for the treatment of cardiovascular diseases. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. This compound may also have potential off-target effects that need to be further investigated.
Future Directions
Future research on ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate should focus on optimizing its pharmacokinetic properties, identifying potential off-target effects, and exploring its therapeutic potential in other cardiovascular diseases. This compound may also have potential applications in other metabolic disorders such as diabetes and obesity, which should be further investigated. Additionally, the combination of this compound with other lipid-lowering drugs may have synergistic effects on lipid metabolism and cardiovascular risk reduction.
Synthesis Methods
The synthesis of ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with ethyl chloroformate and 3-aminobenzamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic effects on cardiovascular diseases such as dyslipidemia, atherosclerosis, and heart failure. In preclinical studies, this compound has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and improve lipid profiles in animal models. Clinical trials have also demonstrated the safety and efficacy of this compound in reducing LDL-C levels in patients with hypercholesterolemia.
Properties
Molecular Formula |
C19H23N3O5S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 5-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H23N3O5S/c1-4-26-18(24)13-10-12(21-22(13)3)16(23)20-17-15(19(25)27-5-2)11-8-6-7-9-14(11)28-17/h10H,4-9H2,1-3H3,(H,20,23) |
InChI Key |
CSDWRQIRXZMAPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)

![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
